molecular formula C14H16N2OS2 B2888189 3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 315694-95-2

3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2888189
CAS No.: 315694-95-2
M. Wt: 292.42
InChI Key: LITBSYKWVZHNDT-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a molecular formula of C14H16N2OS2[_{{{CITATION{{{1{3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a ...](https://www.chemspider.com/Chemical-Structure.1306744.html). This compound is characterized by its intricate structure, which includes a cycloheptathiophene core and a pyrimidinone ring[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Due to its unique chemical properties, it has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cycloheptathiophene core. One common approach is the cyclization of appropriately substituted thiophenes under acidic conditions[_{{{CITATION{{{3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, is crucial to maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Reduction: Reduction reactions typically result in the formation of thiol derivatives[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

  • Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Its unique structure and reactivity make it a valuable tool in the synthesis of more complex molecules. In medicinal chemistry, it has been explored for its potential biological activity, including antimicrobial and anticancer properties[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Additionally, it has been used as a building block in the synthesis of natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other similar compounds, 3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structural features and reactivity[_{{{CITATION{{{3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 .... Similar compounds include other thiophene derivatives and pyrimidinone analogs, which may have different biological activities and applications[{{{CITATION{{{2{CAS#:315694-95-2 | 3-Allyl-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3 ...](https://www.chemsrc.com/en/cas/315694-95-2_1491898.html)[{{{CITATION{{{_3{3-ALLYL-2-[(2-OXOPROPYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA4 ....

Properties

IUPAC Name

4-prop-2-enyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-2-8-16-13(17)11-9-6-4-3-5-7-10(9)19-12(11)15-14(16)18/h2H,1,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBSYKWVZHNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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